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Compound of Interest

Compound Name: 5-Methoxy-2-methylthiopyrimidine

Cat. No.: B3121345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural characterization of 5-
Methoxy-2-methylthiopyrimidine. Due to the limited availability of comprehensive

experimental data in publicly accessible literature for this specific molecule, this guide

combines theoretical predictions, data from closely related analogs, and established principles

of spectroscopic analysis to present a robust framework for its structural elucidation.

Chemical Structure and Properties
IUPAC Name: 5-Methoxy-2-(methylthio)pyrimidine CAS Number: 13733-14-1 Molecular

Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol

Property Value

Molecular Formula C₆H₈N₂OS

Molecular Weight 156.21 g/mol

Canonical SMILES COC1=CN=C(N=C1)SC

InChI Key ZWKVWJDBMODXQN-UHFFFAOYSA-N
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The expected ¹H and ¹³C NMR chemical shifts for 5-Methoxy-2-
methylthiopyrimidine are predicted based on the analysis of similar pyrimidine derivatives

and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4/H6 ~8.3 - 8.5 Singlet -

OCH₃ ~3.9 - 4.1 Singlet -

SCH₃ ~2.5 - 2.7 Singlet -

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~170 - 175

C4/C6 ~155 - 160

C5 ~135 - 140

OCH₃ ~55 - 60

SCH₃ ~12 - 15

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic vibrational frequencies for 5-Methoxy-2-methylthiopyrimidine
are anticipated as follows:

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic) Medium

1600 - 1550 C=N stretch (pyrimidine ring) Strong

1480 - 1420 C=C stretch (pyrimidine ring) Strong

1250 - 1200 C-O stretch (aryl ether) Strong

700 - 650 C-S stretch Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

m/z Ion
Predicted Relative
Abundance

156 [M]⁺ High

141 [M - CH₃]⁺ Medium

125 [M - OCH₃]⁺ Medium

111 [M - SCH₃]⁺ Medium

79 [C₄H₃N₂]⁺ High

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Methoxy-2-
methylthiopyrimidine is not readily available in the reviewed literature, a plausible synthetic

route can be devised based on established pyrimidine chemistry. The following represents a

generalized, hypothetical protocol.
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Synthesis of 5-Methoxy-2-methylthiopyrimidine
A potential synthesis could involve the methoxylation of a suitable dihalopyrimidine followed by

nucleophilic substitution with methanethiolate.

Workflow for the Proposed Synthesis

2,5-Dihalopyrimidine

Reaction 1:
Methoxylation

Sodium Methoxide

5-Halo-2-methoxypyrimidine

Reaction 2:
Thiolation

Sodium Methanethiolate

5-Methoxy-2-methylthiopyrimidine Purification
(e.g., Chromatography) Characterization
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Caption: Proposed synthetic workflow for 5-Methoxy-2-methylthiopyrimidine.

Methodology:

Methoxylation: To a solution of a suitable 2,5-dihalopyrimidine (e.g., 2-chloro-5-

bromopyrimidine) in an anhydrous solvent such as methanol or THF, an equimolar amount of

sodium methoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room

temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.

Work-up 1: The reaction mixture is quenched with water and extracted with an organic

solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure to yield the crude 5-halo-2-

methoxypyrimidine intermediate.

Thiolation: The crude intermediate is dissolved in a polar aprotic solvent like DMF or DMSO.

Sodium methanethiolate is then added, and the mixture is heated to a temperature typically

ranging from 60 to 100 °C. The progress of the reaction is monitored by TLC.
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Work-up 2: Upon completion, the reaction mixture is cooled, diluted with water, and extracted

with an organic solvent. The combined organic extracts are washed, dried, and

concentrated.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-
Methoxy-2-methylthiopyrimidine.

Structural Characterization Protocols
Workflow for Structural Characterization

Purified
5-Methoxy-2-methylthiopyrimidine

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structural Confirmation
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Caption: Experimental workflow for the structural characterization of the target compound.

Methodologies:

NMR Spectroscopy:

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).
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Data processing includes Fourier transformation, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy:

A small amount of the sample is analyzed using an FT-IR spectrometer.

For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid,

it can be analyzed as a neat film between salt plates.

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

The sample is introduced into the mass spectrometer, typically using a direct insertion

probe or after separation by gas chromatography (GC-MS).

Electron ionization (EI) is commonly used to generate the mass spectrum.

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded

and analyzed.

Logical Relationships in Structural Elucidation
The process of confirming the structure of 5-Methoxy-2-methylthiopyrimidine relies on the

logical integration of data from multiple analytical techniques.

Logical Relationship Diagram
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Caption: Logical flow from spectroscopic data to final structure confirmation.

This guide provides a foundational understanding of the structural characteristics of 5-
Methoxy-2-methylthiopyrimidine. The provided data and protocols, while based on

established chemical principles and data from analogs, should be supplemented with

experimental verification for definitive characterization.

To cite this document: BenchChem. [Structural Characterization of 5-Methoxy-2-
methylthiopyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121345#5-methoxy-2-methylthiopyrimidine-
structural-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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